

Technical Guide: Physicochemical Characterization of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

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Compound of Interest

Compound Name: (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

Cat. No.: B1312929

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the melting point of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate**, a critical parameter for its identification, purity assessment, and application in pharmaceutical development.

Introduction

(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a chiral compound frequently utilized as a resolving agent and a precursor in the synthesis of chiral ligands for asymmetric catalysis.[1][2][3][4] Its stereochemical integrity and purity are paramount for its successful application, particularly in the synthesis of active pharmaceutical ingredients (APIs). The melting point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's purity.[5] A sharp and defined melting point range is characteristic of a pure substance, whereas impurities typically lead to a depression and broadening of this range.[5] This guide details the reported melting point of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** and provides a comprehensive experimental protocol for its accurate determination.

Physicochemical Properties

The key physical and chemical properties of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** are summarized below. This data is essential for handling, characterization, and application of the compound.

Property	Value	Reference
CAS Number	39961-95-0	[6]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₆	[6]
Molecular Weight	264.28 g/mol	[6][7]
Appearance	White to light yellow crystalline powder	
Melting Point	273 °C (with decomposition)	[1][6][7]
Optical Rotation (α)	+12.5° (c=4, H ₂ O)	[7]

Experimental Protocol: Melting Point Determination

The determination of the melting point for **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** should be performed using the capillary method with a calibrated melting point apparatus. This method is a reliable and widely accepted technique for obtaining accurate melting point ranges for crystalline solids.[5]

3.1 Materials and Equipment

- **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** sample (finely powdered and completely dry)[5]
- Melting point capillary tubes (sealed at one end)
- Calibrated digital melting point apparatus (e.g., Mel-Temp or similar)[8]
- Mortar and pestle
- Spatula
- Watch glass

3.2 Sample Preparation

- Ensure the **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** sample is a fine, homogenous powder. If the sample consists of coarse crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.^[5]
- Place a small amount of the powdered sample onto a clean, dry watch glass.
- Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
- Invert the capillary tube and tap its sealed end gently on a hard surface to pack the sample tightly into the bottom.^[9] Alternatively, drop the tube (sealed end down) through a long glass tube to facilitate packing.^{[8][9]}
- The final packed sample height should be approximately 1-2 mm.^[10]

3.3 Measurement Procedure

- Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute ramp rate) to get a preliminary estimate.^[8] A fresh sample must be used for the subsequent accurate determination.^[9]
- Accurate Determination:
 - Place the prepared capillary tube into the sample holder of the melting point apparatus.
 - Set the starting temperature to at least 20 °C below the expected melting point of 273 °C.
 - Set the heating rate (ramp rate) to approximately 3-4 °C/minute until the temperature is about 5 °C below the expected melting point.^[10]
 - Reduce the heating rate to a slow and steady 1-2 °C/minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.^[10]
 - Carefully observe the sample through the magnifying lens.
- Data Recording:

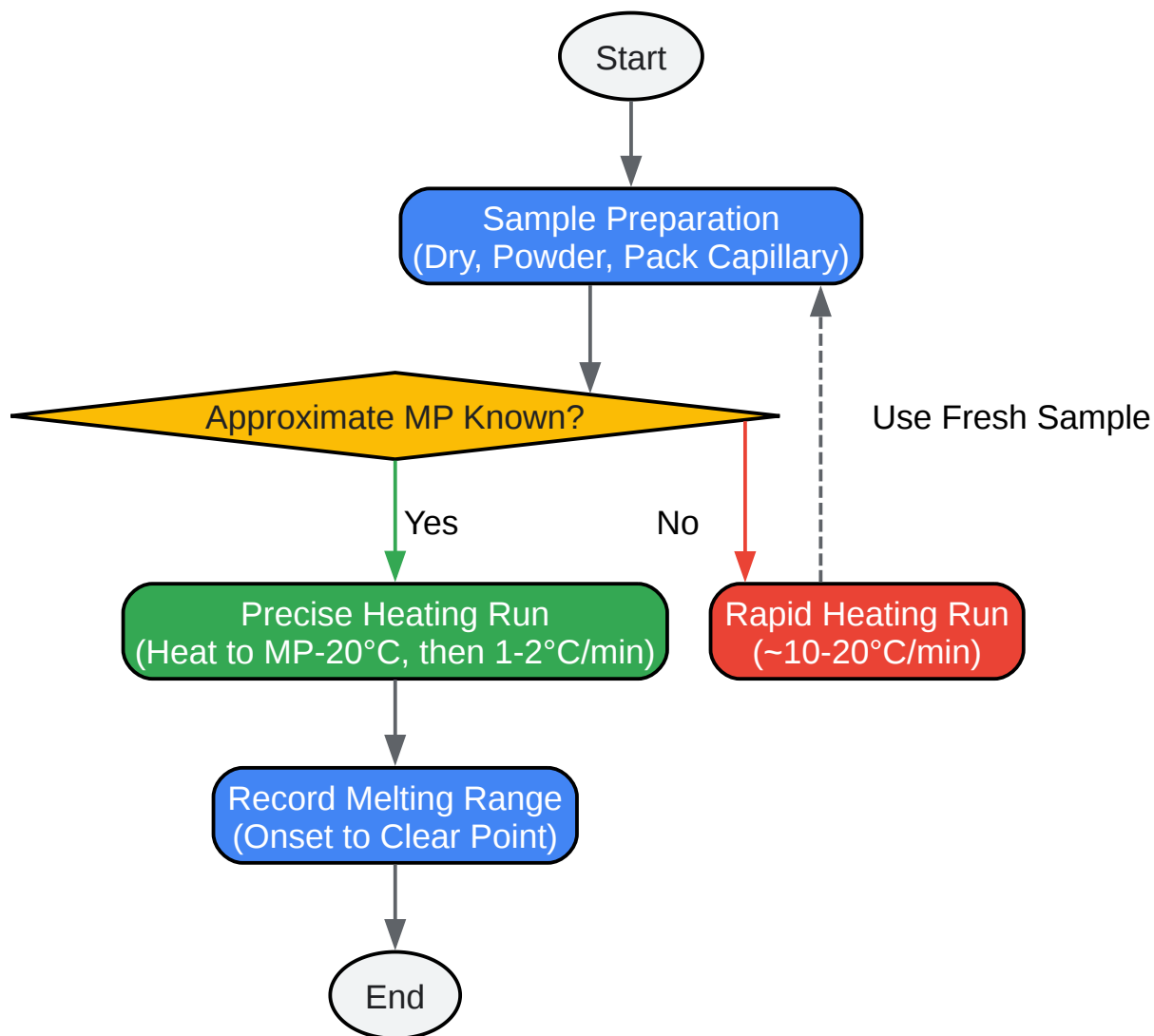
- Record the temperature at which the first droplet of liquid becomes visible within the solid matrix. This is the onset of melting.
- Record the temperature at which the last solid crystal melts completely into a liquid. This is the completion of melting.
- The recorded range between these two temperatures constitutes the melting point range. For a pure compound, this range should be narrow (0.5-1.0 °C).
- As this compound is noted to decompose, observe and record the temperature at which decomposition (e.g., charring, gas evolution) occurs.[\[10\]](#)
- Post-Measurement:
 - Turn off the apparatus and allow it to cool.
 - Dispose of the used capillary tube in a designated glass waste container.

3.4 Purity Confirmation: Mixed Melting Point Technique To confirm the identity and purity of an unknown sample suspected to be **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate**, the mixed melting point technique can be employed.[\[10\]](#)

- Thoroughly mix the unknown sample with an authentic, pure sample of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** in approximately a 1:1 ratio.
- Determine the melting point of this mixture using the protocol described above.
- Interpretation:
 - If there is no depression or broadening of the melting point range compared to the pure sample, the unknown compound is identical to the authentic sample.[\[10\]](#)
 - If the melting point of the mixture is depressed and the range is broadened, the unknown is a different compound.[\[10\]](#)

Visualized Workflow

The logical sequence for an accurate melting point determination is outlined in the workflow diagram below. This process ensures that the measurement is both time-efficient and precise.



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Caption: Workflow for Melting Point Determination.

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